molecular formula C17H15N3O2 B6578090 1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049571-11-0

1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6578090
CAS RN: 1049571-11-0
M. Wt: 293.32 g/mol
InChI Key: OAFJGYNFAPRBMM-UHFFFAOYSA-N
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Description

1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, commonly referred to as EDNPC, is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of scientific research fields. EDNPC is a small molecule that can be synthesized in the laboratory and has been proven to have a wide range of biochemical and physiological effects on various organisms.

Scientific Research Applications

EDNPC has been studied for its potential applications in various scientific research fields. In particular, EDNPC has been studied for its potential use as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the metabolism of folic acid, and EDNPC has been found to be a potent inhibitor of DHFR. In addition, EDNPC has been studied for its potential use as an anti-cancer agent. Studies have shown that EDNPC can inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of EDNPC is still under investigation, but it is believed to act as an inhibitor of DHFR. This enzyme is involved in the metabolism of folic acid, and EDNPC has been found to be a potent inhibitor of DHFR. In addition, EDNPC has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
EDNPC has been found to have a wide range of biochemical and physiological effects on various organisms. In particular, EDNPC has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, EDNPC has been found to have anti-inflammatory, anti-microbial, and anti-fungal properties. EDNPC has also been found to have neuroprotective effects, and it has been shown to reduce the risk of neurological damage in animal models.

Advantages and Limitations for Lab Experiments

The synthesis of EDNPC is relatively cost-effective and efficient, making it an ideal compound for laboratory experiments. In addition, EDNPC has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, the exact mechanism of action of EDNPC is still under investigation, and further research is needed to fully understand its effects.

Future Directions

In the future, EDNPC could be studied further for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In addition, EDNPC could be studied for its potential use as an insecticide or pesticide. In addition, EDNPC could be studied for its potential use as an antioxidant, as it has been found to have anti-oxidant properties. Finally, EDNPC could be studied for its potential use as an immunomodulator, as it has been found to have immunomodulatory effects in animal models.

Synthesis Methods

EDNPC can be synthesized in the laboratory through a multi-step process that begins with the condensation reaction of 2-naphthol and ethyl 3-oxopropanoate. This reaction is followed by an intramolecular cyclization reaction that yields EDNPC. This synthesis method has been widely used in the laboratory and is relatively cost-effective and efficient.

properties

IUPAC Name

1-ethyl-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-20-16(21)11-10-15(19-20)17(22)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJGYNFAPRBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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